molecular formula C20H16N2O3S B2635891 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide CAS No. 897618-10-9

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

Cat. No.: B2635891
CAS No.: 897618-10-9
M. Wt: 364.42
InChI Key: YQEPTLZKVGIXJO-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a compound that features a benzothiazole ring fused with a naphthalene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide typically involves the condensation of 4,7-dimethoxy-1,3-benzothiazol-2-amine with naphthalene-1-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring or the naphthalene moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or naphthalene rings .

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can act as an electron-withdrawing group, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

Uniqueness

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is unique due to the combination of the benzothiazole and naphthalene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-24-15-10-11-16(25-2)18-17(15)21-20(26-18)22-19(23)14-9-5-7-12-6-3-4-8-13(12)14/h3-11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEPTLZKVGIXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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